molecular formula C7H17ClN2O3 B2366826 Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1) CAS No. 1237528-48-1

Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1)

Cat. No. B2366826
CAS RN: 1237528-48-1
M. Wt: 212.67
InChI Key: SBNXDZSSQZYECN-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester, hydrochloride (1:1) is a chemical compound that has been widely used in scientific research. It is a hydrochloride salt of the ester of carbamic acid and 2-aminoethanol. The compound is also known as AEE788 and has been used in various studies related to cancer research, angiogenesis, and signal transduction pathways.

Scientific Research Applications

Synthesis and Application in Drug Development

Carbamic acid, specifically its derivatives, plays a critical role in the synthesis of pharmaceuticals. For instance, a specific chiral intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester, has been prepared for the total synthesis of HIV protease inhibitors like Atazanavir and BMS-186318. These processes often involve diastereoselective microbial reduction using various microbial cultures, including Rhodococcus, Brevibacterium, and Hansenula strains. This method has achieved high yields and enantiomeric excess, indicating its effectiveness in producing high-purity chiral alcohols necessary for drug development (Patel, Chu, & Mueller, 2003); (Patel et al., 1997).

Carbamic Acid Esters as Ammonia Equivalents

Carbamic acid esters, such as 2-trimethylsilylethyl ester, have been identified as effective ammonia equivalents in the palladium-catalyzed amination of aryl halides. This discovery is significant as it enables the preparation of anilines, which are crucial in pharmaceutical chemistry, particularly in developing compounds with sensitive functional groups (Mullick et al., 2010).

Role in the Synthesis of Antihypertensive Drugs

The synthesis of chiral intermediates for antiviral and antihypertensive drugs also involves the use of carbamic acid derivatives. Specifically, the preparation of chiral l-6-hydroxy norleucine, an intermediate in antihypertensive drug synthesis, utilizes carbamic acid esters. This demonstrates the compound's versatility in synthesizing various pharmacologically active molecules (Patel, 1999).

Prodrug Development

Carbamic acid esters have been explored as potential prodrug forms, aiming to protect parent phenols against first-pass metabolism. Their stability and reactivity in different pH environments and in the presence of enzymes like butyrylcholinesterase and acetylcholinesterase have been a subject of interest. This research has implications for the development of more effective pharmaceuticals (Hansen, Faarup, & Bundgaard, 1991).

Synthesis of Hydroxamic Acids

Carbamic acid derivatives have also been used in the synthesis of hydroxamic acids, which are significant chelators of hard metal ions like Fe(III). These compounds find applications in therapeutic, diagnostic, and separation chemistry, highlighting the compound's utility in diverse scientific domains (Liu, Jacobs, & Gopalan, 2009).

properties

IUPAC Name

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNXDZSSQZYECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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